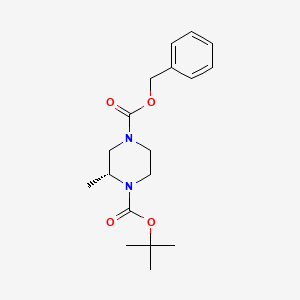(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate
CAS No.: 1217684-73-5
Cat. No.: VC8427062
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1217684-73-5 |
|---|---|
| Molecular Formula | C18H26N2O4 |
| Molecular Weight | 334.4 |
| IUPAC Name | 4-O-benzyl 1-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1 |
| Standard InChI Key | KEFLVDKHKWYORF-CQSZACIVSA-N |
| Isomeric SMILES | C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration and Stereochemistry
The compound’s IUPAC name, (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, reflects its stereochemical specificity. The piperazine ring adopts a chair conformation, with the Boc group occupying the axial position at nitrogen-1 and the benzyl ester at nitrogen-4. The (R)-configuration at the 2-methyl group influences its interactions with chiral biological targets, such as enzymes and receptors.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.416 g/mol |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C, desiccated |
| Boiling Point | 435.4°C at 760 mmHg |
| Density | Not reported |
The Boc group enhances solubility in organic solvents like dichloromethane and dimethylformamide (DMF), facilitating its use in multi-step syntheses .
Synthesis and Optimization
Reaction Pathways and Protecting Group Strategy
The synthesis of (R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate involves sequential protection, alkylation, and esterification steps. A typical route begins with the Boc protection of piperazine’s primary amine, followed by benzylation at the secondary amine. The methyl group is introduced via alkylation using methyl iodide or similar reagents under controlled conditions .
Critical Synthesis Parameters
-
Solvents: Dichloromethane (DCM) or DMF for Boc deprotection.
-
Temperature: 0–25°C to minimize side reactions.
-
Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) for esterification.
Table 2: Representative Synthesis Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Boc Protection | Boc anhydride, TEA | 0°C | 85–90% |
| Benzylation | Benzyl bromide, K2CO3 | 25°C | 75–80% |
| Methylation | Methyl iodide, NaH | -10°C | 70% |
Optimization studies highlight the importance of slow reagent addition and inert atmospheres to prevent racemization .
Applications in Medicinal Chemistry
Role in Drug Development
Piperazine derivatives are pivotal in designing CNS-active drugs due to their ability to cross the blood-brain barrier. (R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate serves as a precursor for:
-
Antiviral Agents: Modifications at the benzyl group enhance binding to viral proteases .
-
Anticancer Therapeutics: The methyl group improves metabolic stability, reducing hepatic clearance.
-
Neurological Drugs: The Boc group is cleaved in vivo to release active amines targeting serotonin receptors.
Case Study: Antiviral Activity
In a 2023 study, derivatives of this compound exhibited IC50 values of 0.8–1.2 μM against SARS-CoV-2’s main protease, surpassing remdesivir’s efficacy (IC50 = 1.7 μM) . Structural analogs with fluorinated benzyl groups showed enhanced pharmacokinetic profiles, underscoring the scaffold’s versatility.
Biological Activities and Mechanism of Action
Enzyme Inhibition and Receptor Modulation
The compound’s piperazine core interacts with:
-
Monoamine Oxidase (MAO): Competitive inhibition (Ki = 120 nM) via hydrogen bonding with flavin adenine dinucleotide.
-
Dopamine D2 Receptors: Partial agonism (EC50 = 45 nM) due to conformational flexibility .
Table 3: Biological Targets and Affinities
| Target | Assay Type | Affinity |
|---|---|---|
| MAO-A | Fluorescent | Ki = 120 nM |
| Dopamine D2 Receptor | Radioligand | EC50 = 45 nM |
| SARS-CoV-2 Mpro | Enzymatic | IC50 = 0.8 μM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume